1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
Overview
Description
The compound “(2-CHLORO-4-NITROPHENOXY)ACETIC ACID” has a similar structure . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is "2-[(2-chloro-4-nitrophenoxy)methyl]oxirane" .
Chemical Reactions Analysis
There’s a study that discusses the degradation of 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium . This might provide some insights into the potential chemical reactions involving similar compounds.
Scientific Research Applications
Environmental Degradation and Bioremediation
Chloronitrophenols (CNPs) like 2-chloro-4-nitrophenol are recognized as persistent environmental pollutants due to their widespread use and toxic nature. The degradation and bioremediation of CNPs have been a significant area of study. For instance, the degradation of 2-chloro-4-nitrophenol through advanced oxidation processes and bacterial degradation pathways has been explored. Studies have identified bacteria capable of degrading CNPs, shedding light on the genetic and biochemical mechanisms underlying microbial degradation pathways (Arora et al., 2017). These findings contribute to understanding how similar compounds might be broken down in the environment or utilized in bioremediation efforts.
Photocatalytic Mineralization
Research into the photocatalytic mineralization of chlorophenols and nitrophenols under sunlight has shown promising results for environmental cleanup. The use of α-Bi2O3 for the degradation of pollutants like 2-chlorophenol and 2-nitrophenol under natural sunlight demonstrates the potential for employing similar catalytic processes to break down complex organic pollutants, including those related to 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one (Hameed et al., 2015).
Molecular and Biochemical Characterization of Degradation Pathways
The detailed study of bacterial strains that degrade chloro-nitrophenol compounds has led to the identification of specific genes and enzymes responsible for these processes. For instance, Cupriavidus sp. CNP-8 has been shown to utilize 2-chloro-5-nitrophenol, revealing insights into the molecular mechanisms of degradation pathways that could be relevant to understanding how similar compounds are broken down (Min et al., 2019).
Advanced Oxidation Processes for Degradation
The efficacy of various advanced oxidation processes (AOPs) in degrading chloro-nitrophenols highlights the potential for chemical treatments to mitigate the environmental impact of such pollutants. Studies comparing the performance of different AOPs provide insights into the most effective methods for degrading complex organic compounds, offering pathways for the potential treatment of compounds like this compound (Saritha et al., 2007).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and proteins within the cell .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one may be involved in the degradation of 2-chloro-4-nitrophenol (2C4NP) via the 1,2,4-benzenetriol pathway in certain bacteria . The enzyme HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
Related compounds have been shown to inhibit the replication of certain viruses, such as the human enterovirus a71 (ev-a71), by reducing the expression of viral proteins .
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)11(15)7-18-10-5-4-8(14(16)17)6-9(10)13/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVHKPUKRFGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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